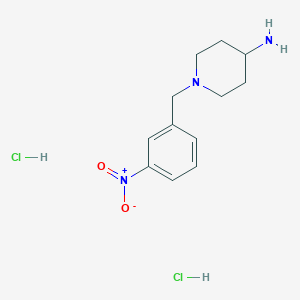

1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride

CAS No.: 1158785-53-5

Cat. No.: VC2666040

Molecular Formula: C12H19Cl2N3O2

Molecular Weight: 308.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158785-53-5 |

|---|---|

| Molecular Formula | C12H19Cl2N3O2 |

| Molecular Weight | 308.2 g/mol |

| IUPAC Name | 1-[(3-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C12H17N3O2.2ClH/c13-11-4-6-14(7-5-11)9-10-2-1-3-12(8-10)15(16)17;;/h1-3,8,11H,4-7,9,13H2;2*1H |

| Standard InChI Key | ALYIJWXOQQZQJF-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N)CC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl |

| Canonical SMILES | C1CN(CCC1N)CC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl |

Introduction

Chemical Properties and Structural Characteristics

Basic Identification

1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride is identified by the CAS number 1158785-53-5. This chemical entity has a molecular formula of C₁₂H₁₉Cl₂N₃O₂ and a molecular weight of 308.2 g/mol. The compound is a salt formed from the combination of 1-(3-nitrobenzyl)piperidin-4-amine with two molecules of hydrochloric acid, resulting in the dihydrochloride form. The IUPAC name for the base compound is 1-[(3-nitrophenyl)methyl]piperidin-4-amine, which provides insight into its structural arrangement .

Structural Features

The structure of this compound consists of several key components:

-

A piperidine ring (a six-membered heterocyclic amine)

-

An amine group (-NH₂) at the 4-position of the piperidine ring

-

A 3-nitrobenzyl group attached to the nitrogen at the 1-position of the piperidine

-

Two hydrochloride counter ions that form ionic bonds with the basic nitrogen atoms

This arrangement gives the compound its distinctive chemical properties and potential biological activity. The nitro group on the benzyl substituent is particularly significant as it can participate in various chemical interactions and transformations.

Physical and Chemical Properties

The compound typically appears as a solid substance at room temperature. While specific physical data is limited in the available search results, its salt form suggests it likely has high solubility in polar solvents such as water or alcohols compared to its free base form. The dihydrochloride salt formation enhances stability and may improve handling characteristics for research applications.

| Property | Description |

|---|---|

| Molecular Formula | C₁₂H₁₉Cl₂N₃O₂ |

| Molecular Weight | 308.2 g/mol |

| Physical State | Solid |

| CAS Number | 1158785-53-5 |

| IUPAC Name | 1-[(3-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride |

| Functional Groups | Piperidine, primary amine, nitro group |

Synthesis and Preparation Methods

General Synthetic Approach

The synthesis of 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride typically follows a well-established pathway in organic chemistry. The core synthetic route involves the reaction of piperidin-4-amine with 3-nitrobenzyl chloride or a similar precursor, followed by salt formation with hydrochloric acid. This N-alkylation reaction targets the nitrogen of the piperidine ring, allowing the selective attachment of the 3-nitrobenzyl group.

Reaction Conditions and Considerations

Successful synthesis requires careful control of reaction conditions, including:

-

Temperature management to prevent side reactions

-

Appropriate solvent selection to facilitate the reaction

-

pH control during various stages of synthesis

-

Proper purification techniques to ensure high product purity

The selective alkylation of the piperidine nitrogen rather than the amine at the 4-position requires either protective group strategies or exploitation of the different nucleophilicity of the two nitrogen atoms in the molecule.

Purification and Salt Formation

After the initial reaction to form the free base of 1-(3-nitrobenzyl)piperidin-4-amine, conversion to the dihydrochloride salt involves treatment with hydrochloric acid, typically in an appropriate solvent system. This salt formation step serves multiple purposes:

-

Enhances stability of the compound

-

Improves its shelf-life

-

Increases solubility in aqueous systems

-

Facilitates handling and storage

Purification may involve recrystallization techniques to achieve high-purity material suitable for research applications.

Comparative Analysis with Related Compounds

Structural Analogs

While detailed information on direct structural analogs is limited in the provided search results, comparison with related compounds can provide valuable insights. For instance, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride mentioned in the search results shares similar structural features but with different substitution patterns on the aromatic ring and salt form .

The differences between these related compounds include:

-

Position and type of substituents on the benzyl group

-

Number of hydrochloride counterions

-

Resulting electronic and steric properties that may influence reactivity and biological activity

Such structural variations can lead to significant differences in physical properties, chemical reactivity, and potential biological activities.

Structure-Property Relationships

The presence of the nitro group at the 3-position of the benzyl substituent in 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride contributes to its specific properties:

Understanding these structure-property relationships is crucial for predicting behavior in various research applications and designing related compounds with optimized properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume